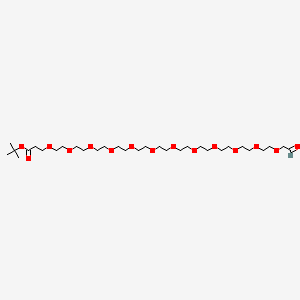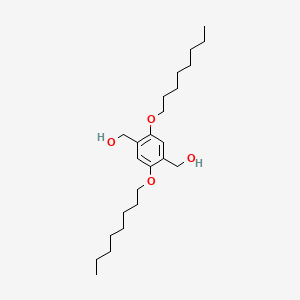
2,5-Bis(octyloxy)-1,4-bis(hydroxymethyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Bis(octyloxy)-1,4-bis(hydroxymethyl)benzene is an organic compound characterized by its two octyloxy groups and two hydroxymethyl groups attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Bis(octyloxy)-1,4-bis(hydroxymethyl)benzene typically involves the alkylation of 2,5-dihydroxy-1,4-bis(hydroxymethyl)benzene with octyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also incorporate continuous flow reactors to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
2,5-Bis(octyloxy)-1,4-bis(hydroxymethyl)benzene can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form carboxylic acids.
Reduction: The compound can be reduced to form the corresponding alcohols.
Substitution: The octyloxy groups can be substituted with other alkyl or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium alkoxides or amines.
Major Products Formed
Oxidation: 2,5-Bis(octyloxy)-1,4-bis(carboxylic acid)benzene.
Reduction: this compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2,5-Bis(octyloxy)-1,4-bis(hydroxymethyl)benzene has several applications in scientific research:
Materials Science: It is used in the synthesis of organic semiconductors and light-emitting diodes (OLEDs) due to its excellent optical and electronic properties.
Organic Electronics: The compound’s π-conjugated system makes it suitable for use in organic solar cells and field-effect transistors.
Polymer Chemistry: It serves as a monomeric precursor for the synthesis of light-emitting polymers.
Wirkmechanismus
The mechanism of action of 2,5-Bis(octyloxy)-1,4-bis(hydroxymethyl)benzene in its applications is primarily based on its ability to participate in π-conjugation and intramolecular charge transfer. This enhances its electronic properties, making it effective in optoelectronic devices. The molecular targets and pathways involved include the interaction with conductive polymers and the facilitation of charge transport in electronic devices .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,5-Bis(octyloxy)terephthalaldehyde: This compound is similar in structure but contains aldehyde groups instead of hydroxymethyl groups.
2,5-Dimethoxybenzene-1,4-dicarboxaldehyde: Another related compound with methoxy groups and aldehyde functionalities.
Uniqueness
2,5-Bis(octyloxy)-1,4-bis(hydroxymethyl)benzene is unique due to its combination of octyloxy and hydroxymethyl groups, which provide a balance of hydrophobic and hydrophilic properties. This makes it particularly useful in applications requiring both solubility in organic solvents and reactivity towards further functionalization.
Eigenschaften
CAS-Nummer |
444308-65-0 |
|---|---|
Molekularformel |
C24H42O4 |
Molekulargewicht |
394.6 g/mol |
IUPAC-Name |
[4-(hydroxymethyl)-2,5-dioctoxyphenyl]methanol |
InChI |
InChI=1S/C24H42O4/c1-3-5-7-9-11-13-15-27-23-17-22(20-26)24(18-21(23)19-25)28-16-14-12-10-8-6-4-2/h17-18,25-26H,3-16,19-20H2,1-2H3 |
InChI-Schlüssel |
KDFGDJQZGFBTEC-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCOC1=CC(=C(C=C1CO)OCCCCCCCC)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


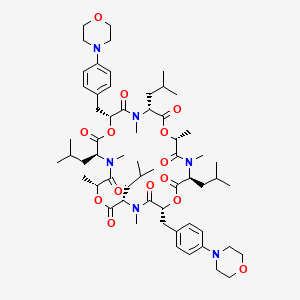
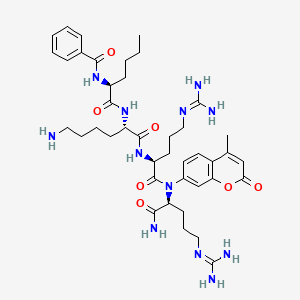

![1-[(E)-3-[2-(1H-imidazol-5-yl)phenyl]prop-2-enoyl]-2,3-dihydropyridin-6-one](/img/structure/B11936235.png)


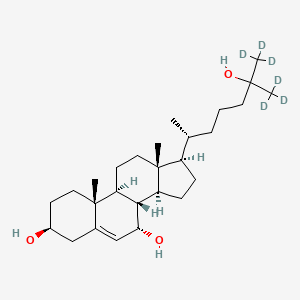
![N-[5-[[(3S,4S)-1-[(2R)-2-aminopropanoyl]-3-methylpiperidin-4-yl]sulfamoyl]naphthalen-1-yl]-2-methylbenzamide](/img/structure/B11936253.png)
![[(6aR,9R)-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinolin-9-yl]-[(2S,4S)-2,4-dimethylazetidin-1-yl]methanone;(2R,3R)-2,3-dihydroxybutanedioic acid](/img/structure/B11936260.png)


